molecular formula C15H12O6S B2454114 (2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 899396-76-0

(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No. B2454114
CAS RN: 899396-76-0
M. Wt: 320.32
InChI Key: RDWHBQYRPSVGEW-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C15H12O6S and its molecular weight is 320.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal and Photochemical Reactions

Research on similar furan compounds, like (2Z,3Z)-2-Benzylidene-2,3-dihydro-3-mesityl(phenyl)methylenebenzofuran, has shown that they undergo thermal and photochemical reactions. These reactions include thermal isomerisation and disrotatory ring closure followed by hydrogen shifts. The irradiation of these compounds leads to photocyclisation, a key aspect of their chemical behavior (Hastings, Heller, & Salisbury, 1975).

Diels–Alder and Dehydration Reactions

Studies have explored Diels–Alder and dehydration reactions involving furan and acrylic acid, leading to the synthesis of complex compounds like benzoic acid. Such reactions are significant for understanding the chemical properties and potential applications of furan derivatives (Mahmoud, Yu, Gorte, & Lobo, 2015).

Synthesis of Aziridine-2-Carboxylates

Furan derivatives have been used in the synthesis of aziridine-2-carboxylates, important in organic synthesis and medicinal chemistry. This involves conjugate addition reactions, illustrating the reactivity and utility of these compounds in complex synthetic processes (de Saint-Fuscien & Dodd, 2000).

Renewable Production of Phthalic Anhydride

Research on furan and maleic anhydride has demonstrated their use in renewable production of phthalic anhydride. This involves a two-step reaction of Diels–Alder cycloaddition followed by dehydration, showcasing the potential of furan derivatives in green chemistry applications (Mahmoud, Watson, & Lobo, 2014).

Photoinduced Oxidative Annulation

The photoinduced oxidative annulation of furan derivatives has been studied, leading to the creation of polyheterocyclic compounds. This reveals the scope of furan derivatives in photoreactive synthesis, contributing to the development of new materials and compounds (Zhang et al., 2017).

Stabilization of Cations

Furan derivatives have been used to investigate the stabilization of various cations. This research is crucial for understanding the electronic and structural aspects of these compounds, with implications in fields like material science and catalysis (Naya & Nitta, 2000).

properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6S/c1-9-12(21-22(2,17)18)6-5-11-14(16)13(20-15(9)11)8-10-4-3-7-19-10/h3-8H,1-2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWHBQYRPSVGEW-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.